BenchChemオンラインストアへようこそ!

6-((2-Methylcyclobutyl)methoxy)nicotinic acid

Chiral building blocks Steric modulation Regioisomeric differentiation

6-((2-Methylcyclobutyl)methoxy)nicotinic acid (CAS 1710853-55-6, C12H15NO3, MW 221.25 g/mol) is a 6-substituted nicotinic acid analogue featuring a 2-methylcyclobutylmethoxy ether substituent at the pyridine 6-position. The compound retains the carboxylic acid pharmacophore essential for coordination with zinc-containing active sites, such as carbonic anhydrase III (CAIII), while the 2-methylcyclobutyl group introduces a conformationally constrained, chiral hydrophobic motif that is distinct from linear alkoxy or unsubstituted cycloalkyl comparators.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13013288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2-Methylcyclobutyl)methoxy)nicotinic acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1CCC1COC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c1-8-2-3-10(8)7-16-11-5-4-9(6-13-11)12(14)15/h4-6,8,10H,2-3,7H2,1H3,(H,14,15)
InChIKeyJUJIAYNGADBWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((2-Methylcyclobutyl)methoxy)nicotinic acid – Core Structural & Pharmacophore Overview for Procurement


6-((2-Methylcyclobutyl)methoxy)nicotinic acid (CAS 1710853-55-6, C12H15NO3, MW 221.25 g/mol) is a 6-substituted nicotinic acid analogue featuring a 2-methylcyclobutylmethoxy ether substituent at the pyridine 6-position . The compound retains the carboxylic acid pharmacophore essential for coordination with zinc-containing active sites, such as carbonic anhydrase III (CAIII), while the 2-methylcyclobutyl group introduces a conformationally constrained, chiral hydrophobic motif that is distinct from linear alkoxy or unsubstituted cycloalkyl comparators [1]. Its molecular formula is shared only with the positional isomer 6-((3-methylcyclobutyl)methoxy)nicotinic acid (CAS 1394022-58-2), making regioisomeric differentiation a critical procurement consideration .

Why 6-((2-Methylcyclobutyl)methoxy)nicotinic acid Cannot Be Casually Replaced by Close Analogs


In the 6-alkoxy nicotinic acid series, steric bulk, hydrogen-bond acceptor geometry, and conformational pre-organization at the 6-position directly dictate binding affinity, as demonstrated by CAIII inhibition SAR data showing Ki values ranging from 41.6 µM to >200 µM depending solely on the nature of the 6-substituent [1]. The 2-methylcyclobutylmethoxy group of the target compound introduces a stereogenic center at the cyclobutyl C2, creating a chirality-dependent steric profile that is absent in the achiral 6-(cyclobutylmethoxy)nicotinic acid (MW 207.23) and the regioisomeric 6-((3-methylcyclobutyl)methoxy)nicotinic acid . This chiral, non-planar motif can differentially probe hydrophobic pockets in target proteins (e.g., CAIII PHE131/LEU135/PRO202 region), meaning substitution with an unsubstituted cyclobutyl, a 3,3-difluorocyclobutyl, or a larger 1-(2-methoxyethyl)cyclobutyl analog will alter both the binding mode and the pharmacokinetic profile in unpredictable ways [1].

Product-Specific Quantitative Differentiation Evidence for 6-((2-Methylcyclobutyl)methoxy)nicotinic acid


Regioisomeric Differentiation: 2-Methyl vs. 3-Methyl Cyclobutyl Substitution Confers Distinct Steric & Chiral Properties

The target compound is the 2-methylcyclobutyl regioisomer, placing the methyl group at the C2 position of the cyclobutane ring, which generates a stereogenic center yielding (R) and (S) enantiomers. The 3-methylcyclobutyl regioisomer (CAS 1394022-58-2) positions the methyl group one carbon away, producing a different steric envelope and a distinct pattern of accessible conformations about the ether linkage . Both share an identical molecular formula (C12H15NO3) and molecular weight (221.25 g/mol), rendering them indistinguishable by mass spectrometry alone, but the 2-methyl isomer's chiral nature creates potential for enantioselective interactions that are impossible with the 3-methyl analog, which is achiral if the methyl is at the 3-position of a planar cyclobutane .

Chiral building blocks Steric modulation Regioisomeric differentiation

Molecular Weight & Lipophilicity Differentiation from the Unsubstituted Cyclobutyl Analog

Introduction of a single methyl group onto the cyclobutyl ring increases the molecular weight from 207.23 g/mol (6-(cyclobutylmethoxy)nicotinic acid, CAS 1235440-26-2) to 221.25 g/mol for the target compound, and predictably elevates calculated logP by approximately +0.5 log units based on the incremental contribution of a CH2 group . This modest lipophilicity increase may improve passive membrane permeability while retaining the aqueous solubility required for biochemical assay compatibility, offering a differentiated property profile compared to either the unsubstituted analog or the heavier 6-((1-(2-methoxyethyl)cyclobutyl)methoxy)nicotinic acid (MW 265.30) .

Physicochemical property differentiation Lipophilicity tuning Lead optimization

Conformational Pre-organization vs. 3,3-Difluorocyclobutyl Analog: Impact on H-Bond Acceptor Capability

The 3,3-difluorocyclobutyl analog (CAS 2097964-30-0, C11H11F2NO3, MW 243.21) replaces the 2-methyl group with two electron-withdrawing fluorine atoms, which substantially alters the electron density at the ether oxygen and reduces its hydrogen-bond acceptor basicity . The 2-methylcyclobutyl analog preserves the ether oxygen's H-bond acceptor strength while providing purely steric differentiation through the methyl group, maintaining the binding interaction with ARG67 observed in CAIII docking studies for 6-alkoxy nicotinic acids [1]. This distinction is critical for targets where the ether oxygen serves as a hydrogen-bond acceptor to a guanidine or hydroxyl side chain.

Conformational restriction Fluorine substitution Electronic modulation

CAIII Target Engagement Potential: Class-Level SAR Informing 6-Position Substitution Strategy

In a systematic SAR study of 6-substituted nicotinic acid analogues against CAIII, the presence of a hydrophobic group containing a hydrogen-bond acceptor at position 6 was essential for activity, with 6-(hexyloxy)nicotinic acid achieving a Ki of 41.6 µM [1]. The 2-methylcyclobutylmethoxy group of the target compound provides a conformationally constrained, branched hydrophobic motif with an ether H-bond acceptor, positioning it within the optimal carbon chain length (2–6 carbons from the ether oxygen) identified for the CAIII hydrophobic pocket (PHE131, LEU135, PRO202, PHE198) [1]. This differs from the linear hexyloxy chain by introducing cyclic conformational restriction, potentially reducing the entropic penalty upon binding while maintaining favorable hydrophobic contacts.

Carbonic anhydrase III inhibition Hydrophobic pocket targeting Structure-activity relationship

Recommended Application Scenarios for 6-((2-Methylcyclobutyl)methoxy)nicotinic acid Based on Differential Evidence


Chiral Probe Development for Hydrophobic Enzyme Pockets

The compound's 2-methyl substitution generates a stereogenic center not present in achiral 6-alkoxy nicotinic acid analogs. This makes it suitable for studies requiring enantioselective differentiation of hydrophobic binding pockets, such as the CAIII hydrophobic cleft (PHE131/LEU135/PRO202/PHE198) identified in docking studies [1]. Enantiopure procurement is advisable for target engagement studies to avoid confounding racemic mixture effects.

Physicochemical Property Fine-Tuning in Lead Optimization

With a molecular weight of 221.25 g/mol and a predicted logP increment of approximately +0.5 log units over the unsubstituted cyclobutyl analog [1][2], this compound serves as an intermediate lipophilicity probe. It fills a property gap between the baseline 6-(cyclobutylmethoxy)nicotinic acid (MW 207.23) and the bulkier 6-((1-(2-methoxyethyl)cyclobutyl)methoxy)nicotinic acid (MW 265.30), enabling systematic exploration of hydrophobicity-activity relationships .

Kinase Inhibitor Screening Library Component

The 6-substituted nicotinic acid scaffold has been explored in kinase inhibitor patents, including CDK inhibitors [1]. The 2-methylcyclobutyl group introduces a non-planar, saturated ring system that can improve kinase selectivity by exploiting the ribose pocket or hydrophobic back pocket of kinases. This compound is appropriate for inclusion in diversity-oriented kinase screening libraries where cyclobutyl-containing fragments are underrepresented [2].

Quote Request

Request a Quote for 6-((2-Methylcyclobutyl)methoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.